4-Fluoro-2-(trifluoromethyl)benzyl bromide is a valuable intermediate used in organic synthesis due to the presence of two reactive functional groups: a fluorine atom and a benzylic bromide. The fluorine atom can participate in various reactions, such as nucleophilic aromatic substitution, while the benzylic bromide is a good leaving group that can be readily displaced by nucleophiles. This combination allows for the introduction of a diverse range of functionalities onto aromatic rings, leading to the synthesis of complex organic molecules [].
Here are some examples of how 4-Fluoro-2-(trifluoromethyl)benzyl bromide can be used in organic synthesis:
The unique combination of functionalities in 4-Fluoro-2-(trifluoromethyl)benzyl bromide makes it an attractive building block for medicinal chemistry research. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the fluorine atom can participate in hydrogen bonding interactions with biological targets.
Researchers have explored the use of 4-Fluoro-2-(trifluoromethyl)benzyl bromide in the synthesis of various bioactive molecules, including:
4-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzyl structure. Its molecular formula is C₈H₅BrF₄, and it has a molecular weight of approximately 239.03 g/mol. This compound appears as a clear to pale yellow liquid with a boiling point of 141 °C and a melting point of 22 °C . The specific gravity is reported to be 1.665, indicating it is denser than water . The compound is sensitive and can be lachrymatory, meaning it may cause tearing upon exposure .
The exact pathways and products depend on the reaction conditions and reagents used.
The synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide can be achieved through several methods:
The choice of method will depend on the availability of starting materials and desired reaction conditions.
4-Fluoro-2-(trifluoromethyl)benzyl bromide has several applications in various fields:
Several compounds share structural similarities with 4-Fluoro-2-(trifluoromethyl)benzyl bromide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluorobenzyl bromide | C7H6BrF | Lacks trifluoromethyl group; simpler structure |
2-(Trifluoromethyl)benzyl chloride | C8H7ClF3 | Chlorine instead of bromine; different reactivity |
4-Bromo-2-(trifluoromethyl)benzyl alcohol | C8H8BrF3 | Contains hydroxyl group; potential for different reactions |
4-Fluoro-2-(trifluoromethyl)benzyl bromide is unique due to its combination of both fluorine and bromine substituents along with a trifluoromethyl group, which can significantly affect its chemical reactivity and biological properties compared to similar compounds. This distinct arrangement allows for diverse synthetic pathways and potential applications in pharmaceuticals and materials science.
4-Fluoro-2-(trifluoromethyl)benzyl bromide is an organofluorine compound with the systematic name 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene. Its chemical identifiers include:
The compound’s structure features a benzene ring substituted with a bromomethyl group, a fluorine atom, and a trifluoromethyl group, imparting distinct electronic and steric properties.
Organofluorine chemistry emerged in the late 19th century, with early milestones including Alexander Borodin’s halogen exchange reactions and Henri Moissan’s isolation of fluorine gas. The development of 4-Fluoro-2-(trifluoromethyl)benzyl bromide aligns with advancements in fluorination techniques, particularly halogen exchange and direct fluorination.
Key historical milestones include:
The compound exemplifies the electronic and steric effects of fluorinated groups:
4-Fluoro-2-(trifluoromethyl)benzyl bromide serves as a versatile intermediate in:
Recent trends emphasize green chemistry approaches, such as replacing toxic reagents with catalytic systems.
4-Fluoro-2-(trifluoromethyl)benzyl bromide represents a highly substituted aromatic compound with the molecular formula C₈H₅BrF₄ and a molecular weight of 257.03 grams per mole [1] [2] [3]. The compound exhibits a complex molecular architecture featuring a benzene ring bearing three distinct substituents: a fluorine atom at the 4-position, a trifluoromethyl group at the 2-position, and a bromomethyl group at the 1-position [1] [3].
The molecular geometry of this compound is fundamentally based on the planar benzene ring structure, which maintains its characteristic hexagonal arrangement despite the presence of multiple electron-withdrawing substituents [4] [5]. The benzene ring adopts sp² hybridization for all carbon atoms, creating a planar framework with bond angles approximating 120 degrees [4] [5]. However, the presence of multiple electronegative substituents introduces subtle geometric distortions from the ideal benzene structure [4].
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C₈H₅BrF₄ | [1] [2] [3] |
Molecular Weight | 257.03 g/mol | [1] [2] [3] |
SMILES Notation | Fc1ccc(CBr)c(c1)C(F)(F)F | [1] [3] |
InChI Key | JMNOONULDANZRZ-UHFFFAOYSA-N | [1] [3] |
Boiling Point | 141°C | [1] [6] |
Density | 1.665 g/mL at 25°C | [1] [6] |
The trifluoromethyl group exhibits tetrahedral geometry with the carbon atom at the center and three fluorine atoms arranged in a pyramidal configuration [7]. The carbon-fluorine bond lengths in the trifluoromethyl group typically measure between 1.35-1.38 Angstroms, while the fluorine-carbon-fluorine bond angles approximate 107 degrees [8] [7]. The bromomethyl substituent maintains sp³ hybridization at the methylene carbon, with a carbon-bromine bond length of approximately 1.95 Angstroms [9] [10].
The electronic structure of 4-Fluoro-2-(trifluoromethyl)benzyl bromide is characterized by the presence of multiple electron-withdrawing groups that significantly alter the electron density distribution within the aromatic system [8] [11] [7]. The benzene ring maintains its fundamental π-electron system with six delocalized electrons, but the electronic properties are substantially modified by the substituent effects [11] [12] [13].
The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect with a Hammett sigma constant of approximately +0.42, making it one of the strongest electron-withdrawing substituents in organic chemistry [14] [7]. This group depletes electron density from the aromatic ring through both inductive and field effects, significantly affecting the electronic configuration of the molecule [14] [7]. The fluorine atom at the 4-position contributes additional electron withdrawal through its high electronegativity, with an inductive constant of +0.50 [8] [7].
Electronic Property | Value/Description | Source |
---|---|---|
π-Electron System | 6 electrons (aromatic) | [12] [13] |
Inductive Effect (CF₃) | σI = +0.42 | [14] [7] |
Inductive Effect (F) | σI = +0.50 | [8] [7] |
Electron Density | Significantly reduced | [8] [11] |
HOMO-LUMO Gap | Increased due to substitution | [11] [13] |
The molecular orbital calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially affected by the electron-withdrawing substituents [8] [11]. The electron density maps demonstrate a significant redistribution of charge, with electron density being pulled away from the aromatic ring toward the electronegative fluorine atoms [8]. This electronic redistribution results in an increased HOMO-LUMO gap compared to unsubstituted benzene derivatives [11] [13].
The trifluoromethyl group adopts a staggered conformation relative to the benzene ring, minimizing steric interactions while maximizing orbital overlap for optimal electronic effects [7] [15]. The rotation barrier around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring is relatively low, allowing for conformational flexibility [15]. However, the preferred conformation positions the trifluoromethyl group to minimize repulsive interactions with neighboring substituents [15].
The fluorine atom at the 4-position maintains a coplanar arrangement with the benzene ring, consistent with the typical geometry observed in fluorinated aromatic compounds [8] [11]. The bromomethyl group exhibits rotational freedom around the carbon-carbon bond connecting it to the aromatic ring, with multiple conformations possible depending on environmental factors and intermolecular interactions [9] [10].
While specific single-crystal X-ray diffraction data for 4-Fluoro-2-(trifluoromethyl)benzyl bromide is limited in the available literature, structural insights can be derived from analogous fluorinated aromatic compounds and theoretical considerations [15] [16]. Fluorinated biphenyl compounds with similar substitution patterns have been characterized crystallographically, providing valuable structural information for related systems [15].
Studies of fluorinated aromatic compounds demonstrate that intermolecular interactions in the crystalline state are significantly influenced by the presence of fluorine substituents [8] [15] [16]. The highly electronegative fluorine atoms create regions of negative electrostatic potential that interact favorably with positively charged regions of neighboring molecules [8] [15]. These interactions, while weaker than traditional hydrogen bonds, contribute to the overall crystal packing arrangement [16].
Structural Parameter | Expected Range | Basis |
---|---|---|
C-F Bond Length | 1.36-1.37 Å | [8] [11] |
C-Br Bond Length | 1.94-1.96 Å | [9] [10] |
C-C Aromatic | 1.39-1.40 Å | [4] [5] |
Ring Angles | 120° ± 1° | [4] [5] |
Dihedral Angles | Variable | [15] [16] |
The crystal packing of fluorinated aromatic compounds often exhibits herringbone motifs or other arrangements that maximize favorable electrostatic interactions while minimizing repulsive forces [15] [16]. The trifluoromethyl groups typically orient to avoid steric clashes while maintaining optimal electronic interactions [7] [15]. The presence of the bromine atom introduces additional considerations for crystal packing due to its larger van der Waals radius and potential for halogen bonding interactions [9] [10].
The conformational behavior of 4-Fluoro-2-(trifluoromethyl)benzyl bromide is primarily determined by the rotational freedom around single bonds connecting the substituents to the aromatic ring [15] [4]. The benzene ring itself maintains rigidity due to its aromatic character, but the attached groups exhibit varying degrees of conformational flexibility [13] [4].
The trifluoromethyl group demonstrates restricted rotation around the carbon-carbon bond connecting it to the aromatic ring [7] [15]. Computational studies on similar systems indicate that the preferred conformations minimize steric interactions while optimizing electronic delocalization effects [7] [15]. The three fluorine atoms of the trifluoromethyl group adopt positions that distribute electron withdrawal evenly around the substitution site [7].
The bromomethyl substituent exhibits the greatest conformational flexibility within the molecule [9] [10]. Rotation around the carbon-carbon bond connecting the methylene group to the aromatic ring allows for multiple conformational states [10]. The preferred conformations are influenced by intramolecular interactions, crystal packing forces, and solvent effects when present [9] [10].
Conformational Feature | Description | Energy Considerations |
---|---|---|
CF₃ Rotation | Restricted, staggered preferred | [7] [15] |
CH₂Br Rotation | Relatively free rotation | [9] [10] |
Ring Planarity | Maintained aromatic character | [13] [4] |
Overall Geometry | Quasi-planar with flexible arms | [15] [4] |
Corrosive